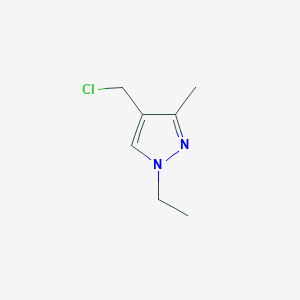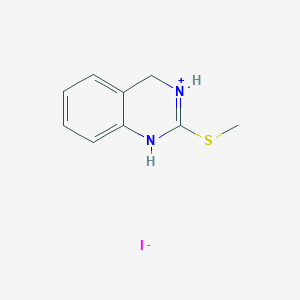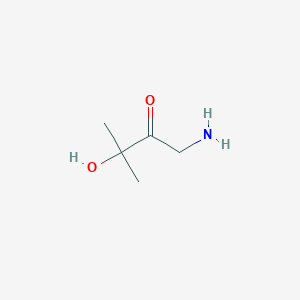![molecular formula C7H12ClNO2 B13192663 Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13192663.png)
Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azabicyclo[310]hexane-3-carboxylate hydrochloride is a heterocyclic compound that features a bicyclic structure with nitrogen as a part of the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the cyclopropanation of alpha-diazoacetates. One common method utilizes Ru(II) catalysis for intramolecular cyclopropanation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound often involve scalable cyclopropanation reactions. The use of transition metal catalysts, such as Ru(II), allows for efficient and high-yield synthesis. The process is optimized for large-scale production by controlling reaction conditions, such as temperature, pressure, and the concentration of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The bicyclic structure allows it to fit into the active sites of enzymes, thereby altering their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: Synthesized via photochemical decomposition of CHF2-substituted pyrazolines.
Uniqueness
Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-4-2-5(4)8-6;/h4-6,8H,2-3H2,1H3;1H |
Clé InChI |
FHEYYGIMTBLPEL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2CC2N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)



![tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)







